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Compound of Interest

Compound Name: DS01080522

Cat. No.: B15142608

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Protein Data Bank (PDB) entry
7Y1G, which details the crystal structure of the human Protein Kinase A catalytic subunit alpha
(PRKACA) in complex with the inhibitor DS01080522. This document outlines the key structural
and functional data, detailed experimental protocols, and relevant signaling pathways, serving
as a critical resource for research and development in oncology and kinase inhibitor design.

Core Data Summary

The following tables summarize the key quantitative data associated with the PDB ID 7Y1G
and the inhibitor DS01080522.

Table 1: PDB Entry 7Y1G Structural and Experimental
Data
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Parameter Value Reference
PDB ID 7Y1G [1]
Classification TRANSFERASE [1]
Organism Homo sapiens [1]
Expression System Escherichia coli BL21(DE3) [1]
Method X-RAY DIFFRACTION [1]
Resolution 2.30 A [1]
R-Value Free 0.237 [1]
R-Value Work 0.185 [1]
Deposited 2022-06-08 [1]
Released 2022-09-28 [1]

Table 2: Inhibitor DS01080522 Activity

Parameter Value (IC50) Reference
PRKACA Kinase Activity 0.8 nM [2]
CREB Phosphorylation 66 nM [2]

Signaling Pathway

Protein Kinase A (PKA) is a key enzyme in the cAMP-dependent signaling pathway, which
regulates a multitude of cellular processes. The catalytic subunit, PRKACA, is the active
component of the PKA holoenzyme. The pathway is initiated by the binding of a ligand (e.g., a
hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase
and the subsequent production of cyclic AMP (cCAMP). cAMP then binds to the regulatory
subunits of PKA, causing the release and activation of the catalytic subunits. These active
subunits then phosphorylate downstream target proteins, such as the transcription factor CREB
(CAMP response element-binding protein), modulating gene expression and other cellular
responses. The inhibitor DS01080522 directly targets the catalytic subunit PRKACA, blocking
its kinase activity and thereby inhibiting the downstream signaling cascade.
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Figure 1: PRKACA Signaling Pathway and Inhibition by DS01080522.
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Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the
primary publication associated with PDB ID 7Y1G, "Novel protein kinase cAMP-Activated
Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar
hepatocellular carcinoma model”.

Protein Expression and Purification for Crystallography

Objective: To produce and purify recombinant human PRKACA for structural studies.
Methodology:

e Gene Synthesis and Cloning: The gene encoding human PRKACA (amino acids 1-351) was
synthesized and cloned into an E. coli expression vector. The construct included a C-terminal
histidine tag to facilitate purification.[3][4][5][6]

o Expression: The expression vector was transformed into E. coli BL21(DE3) cells.[1] Cultures
were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600
of 0.6-0.8). Protein expression was then induced with isopropyl B-D-1-thiogalactopyranoside
(IPTG) and the culture was incubated at a lower temperature (e.g., 18-25°C) overnight.

o Cell Lysis and Lysate Clarification: Cells were harvested by centrifugation and resuspended
in a lysis buffer (e.g., 30mM potassium phosphate, pH 7.5, 150mM KCI, 1mM DTT, 1mM
EDTA) containing protease inhibitors.[3] The cells were lysed by sonication or high-pressure
homogenization, and the lysate was clarified by centrifugation to remove cell debris.

« Affinity Chromatography: The clarified lysate was loaded onto a Ni-NTA affinity column. The
column was washed with a buffer containing a low concentration of imidazole to remove non-
specifically bound proteins. The His-tagged PRKACA was then eluted with a buffer
containing a higher concentration of imidazole.

o Further Purification: The eluted protein was further purified by size-exclusion
chromatography to remove aggregates and other impurities. The purity of the final protein
was assessed by SDS-PAGE to be >90%.[3]

X-ray Crystallography
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Objective: To determine the three-dimensional structure of PRKACA in complex with
DS01080522.

Methodology:

o Complex Formation: Purified PRKACA was incubated with a molar excess of DS01080522 to
ensure the formation of the protein-inhibitor complex.

o Crystallization: The PRKACA-DS01080522 complex was crystallized using the vapor
diffusion method. The specific crystallization conditions, including the precipitant, buffer, and
temperature, were optimized to obtain diffraction-quality crystals.

» Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray
diffraction data were collected at a synchrotron source.

» Structure Determination and Refinement: The structure was solved by molecular
replacement using a previously determined structure of PRKACA as a search model. The
model was then refined against the collected diffraction data to a final resolution of 2.30 A.[1]

PRKACA Kinase Inhibition Assay

Objective: To determine the inhibitory potency of DS01080522 on PRKACA kinase activity.
Methodology:

e Assay Principle: The ADP-Glo™ Kinase Assay was used to measure the amount of ADP
produced in the kinase reaction, which is directly proportional to the kinase activity.[7][8][9]
[10][11]

o Reaction Setup: The kinase reaction was performed in a multi-well plate. Each well
contained recombinant human PRKACA, a suitable substrate (e.g., a peptide substrate),
ATP, and varying concentrations of the inhibitor DS01080522 in a kinase buffer (e.g., 40mM
Tris, pH 7.5, 20mM MgCI2, 0.1mg/ml BSA).[9]

o Reaction and Termination: The reaction was initiated by the addition of ATP and incubated at
room temperature for a defined period. The reaction was then terminated by the addition of
the ADP-Glo™ Reagent, which also depletes the remaining ATP.[8]
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o ADP Detection: After a 40-minute incubation with the ADP-Glo™ Reagent, the Kinase
Detection Reagent was added. This reagent converts the ADP produced to ATP and
simultaneously catalyzes a luciferase-luciferin reaction that generates a luminescent signal.

[8]

o Data Analysis: The luminescence was measured using a plate reader. The IC50 value,
representing the concentration of inhibitor required to reduce kinase activity by 50%, was
calculated from the dose-response curve.

CREB Phosphorylation Assay

Objective: To assess the effect of DS01080522 on the phosphorylation of CREB, a downstream
substrate of PRKACA, in a cellular context.

Methodology:

¢ Assay Principle: The AlphaLISA® SureFire® Ultra™ p-CREB (Serl133) assay was used to
quantify the level of phosphorylated CREB at serine 133 in cell lysates.[12][13][14][15][16]

e Cell Culture and Treatment: A suitable cell line was cultured and seeded in multi-well plates.
The cells were then treated with various concentrations of DS01080522 for a specific
duration.

o Cell Lysis: After treatment, the cell culture medium was removed, and the cells were lysed
using the provided lysis buffer to release the cellular proteins.

e Immunoassay: The cell lysate was transferred to an assay plate. The AlphaLISA® Acceptor
beads and Biotinylated Antibody were added and incubated to allow for the formation of a
sandwich immunocomplex with phosphorylated CREB. Subsequently, Streptavidin-coated
Donor beads were added, which bind to the biotinylated antibody, bringing the Donor and
Acceptor beads in close proximity.

» Signal Detection and Analysis: Upon excitation at 680 nm, the Donor beads release singlet
oxygen, which activates the Acceptor beads, resulting in a chemiluminescent signal at 615
nm. The intensity of the light emission is proportional to the amount of phosphorylated
CREB. The IC50 value for the inhibition of CREB phosphorylation was determined from the
dose-response curve.
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Experimental/Logical Workflow Diagram

The following diagram illustrates the overall workflow from protein production to structural and
functional analysis of the PRKACA-DS01080522 complex.
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Figure 2: Experimental workflow for 7Y1G complex analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15142608?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

